molecular formula C12H13N3O B15212418 3-Anilino-2,6-dimethylpyrimidin-4(3H)-one CAS No. 89544-94-5

3-Anilino-2,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B15212418
CAS No.: 89544-94-5
M. Wt: 215.25 g/mol
InChI Key: JGAGHIMGOJTFBN-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-(phenylamino)pyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two methyl groups at positions 2 and 6, a phenylamino group at position 3, and a keto group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-(phenylamino)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylpyrimidin-4-one with aniline in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-(phenylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 2,6-dimethyl-3-(phenylamino)pyrimidin-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethyl-3-(phenylamino)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-(phenylamino)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenylamino group and the keto group can facilitate binding to active sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyrimidin-4-one: Lacks the phenylamino group, resulting in different chemical and biological properties.

    3-Phenylaminopyrimidin-4-one: Lacks the methyl groups at positions 2 and 6, affecting its reactivity and interactions.

    2,6-Dimethyl-4-hydroxypyrimidine: The keto group is replaced by a hydroxyl group, altering its chemical behavior.

Uniqueness

2,6-Dimethyl-3-(phenylamino)pyrimidin-4(3H)-one is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of both methyl groups and the phenylamino group distinguishes it from other pyrimidine derivatives, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89544-94-5

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

3-anilino-2,6-dimethylpyrimidin-4-one

InChI

InChI=1S/C12H13N3O/c1-9-8-12(16)15(10(2)13-9)14-11-6-4-3-5-7-11/h3-8,14H,1-2H3

InChI Key

JGAGHIMGOJTFBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)C)NC2=CC=CC=C2

Origin of Product

United States

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